molecular formula C11H15N3O B12997066 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane

Cat. No.: B12997066
M. Wt: 205.26 g/mol
InChI Key: CBSUITAIESCSRY-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yloxy)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane typically involves a series of organic reactions. One common method includes the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method is efficient and yields enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. Detailed studies on its molecular interactions are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific combination of a pyrazine moiety and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

3-pyrazin-2-yloxy-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C11H15N3O/c1-2-9-6-10(5-8(1)14-9)15-11-7-12-3-4-13-11/h3-4,7-10,14H,1-2,5-6H2

InChI Key

CBSUITAIESCSRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)OC3=NC=CN=C3

Origin of Product

United States

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